molecular formula C17H18FNO3S B6440159 3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide CAS No. 2548979-61-7

3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide

Cat. No.: B6440159
CAS No.: 2548979-61-7
M. Wt: 335.4 g/mol
InChI Key: QVMVFOXDOCOVNZ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a hydroxyl group at the 4-position and a fluorinated methoxybenzamide moiety. The fluorine atom at the 3-position and methoxy group at the 4-position of the benzamide ring may enhance metabolic stability and binding interactions, while the hydroxyl group on the tetrahydrobenzothiophene could facilitate hydrogen bonding or solubility .

Properties

IUPAC Name

3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-22-14-5-4-11(9-13(14)18)16(20)19-10-17(21)7-2-3-15-12(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMVFOXDOCOVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide is a synthetic compound that exhibits potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by a benzamide core with specific substitutions that contribute to its biological activity. The IUPAC name is:

3 fluoro 4 2S 2 hydroxy 2 5 5 8 8 tetramethyl 5 6 7 8 tetrahydronaphthalen 2 yl acetamido benzoic acid\text{3 fluoro 4 2S 2 hydroxy 2 5 5 8 8 tetramethyl 5 6 7 8 tetrahydronaphthalen 2 yl acetamido benzoic acid}

Research indicates that compounds within the benzamide class often interact with various biological targets, including receptors and enzymes. The specific interactions of this compound with biological targets remain under investigation. However, similar compounds have shown activity in modulating neurotransmitter systems and exhibiting anti-cancer properties.

Antitumor Activity

In studies involving benzamide derivatives, compounds have been shown to exhibit significant antitumor effects. For instance:

CompoundActivityReference
Benzamide derivative AModerate inhibition of tumor growth
Benzamide derivative BStrong apoptosis induction in cancer cells

While specific data for this compound is limited, its structural similarity to these active compounds suggests potential antitumor properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related benzamide compounds. For example:

StudyFindings
Study on D3 receptor agonistsCompounds showed neuroprotection in dopaminergic neurons
Neuroprotective screeningIdentified selective agonists with significant protective effects

These findings suggest that this compound may also possess neuroprotective properties due to its ability to interact with dopamine receptors.

Case Studies

Several case studies have explored the efficacy of benzamide derivatives in clinical settings:

  • Antitumor Efficacy : In a cohort study involving patients treated with benzamide derivatives, a subset demonstrated prolonged survival rates when administered higher doses.
  • Neuropsychiatric Disorders : Clinical trials involving D3 receptor agonists indicated that similar compounds could improve symptoms in patients with neuropsychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of bioactive molecules, including benzofurans, triazoles, and substituted benzamides. Key comparisons are outlined below:

Compound Core Structure Substituents Key Functional Groups Molecular Weight Relevance
3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide Tetrahydrobenzothiophene 3-fluoro, 4-methoxybenzamide; hydroxyl at C4 Amide, hydroxyl, fluorine, methoxy ~331.37 g/mol Combines sulfur heterocycle with fluorinated aromatic amide
3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide (BK70960) Tetrahydrobenzofuran Fluorine at C3; hydroxyl at C4 Amide, hydroxyl, fluorine ~289.30 g/mol Benzofuran vs. benzothiophene: Oxygen vs. sulfur alters electronic properties
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide 2-methoxy, 4-methyl; 4-chloroaniline Amide, methoxy, methyl, chlorine ~289.75 g/mol Demonstrates fluorescence properties influenced by methoxy and chloro groups
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl, halogen (X = Cl, Br) Triazole, sulfonyl, fluorine ~450–500 g/mol Halogen substituents enhance lipophilicity and binding
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide 2,4-difluorophenyl; trifluoromethylphenoxy Amide, multiple fluorines ~394.29 g/mol Fluorine-rich agrochemical; highlights role of fluorination in bioactivity

Key Findings

Heterocyclic Core Differences :

  • The tetrahydrobenzothiophene core in the target compound provides a sulfur atom, which may confer greater electron delocalization and polarizability compared to the oxygen-containing tetrahydrobenzofuran analogue (BK70960). This difference could influence binding to sulfur-interacting enzymes or receptors .
  • Triazole derivatives (e.g., compounds 7–9 from ) lack the bicyclic system but incorporate sulfonyl and halogen groups, which are critical for π-π stacking and hydrophobic interactions .

Substituent Effects: Fluorine: The 3-fluoro group in the target compound parallels the fluorinated aromatic rings in diflufenican and triazole derivatives. Fluorine enhances electronegativity, improves metabolic stability, and strengthens van der Waals interactions . Methoxy: The 4-methoxy group in the benzamide moiety is structurally analogous to methoxy substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibit pH-dependent fluorescence.

Amide Linkage :

  • The amide bond in the target compound is a common feature in bioactive molecules (e.g., diflufenican, etobenzanid). It facilitates hydrogen bonding with biological targets, as seen in agrochemicals and pharmaceuticals .

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